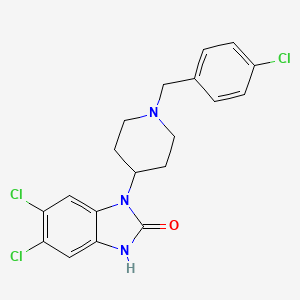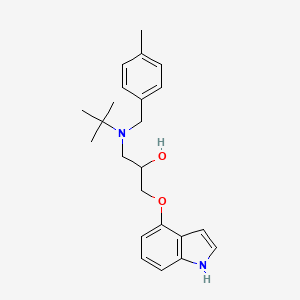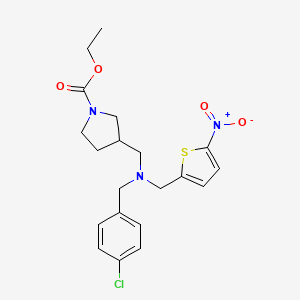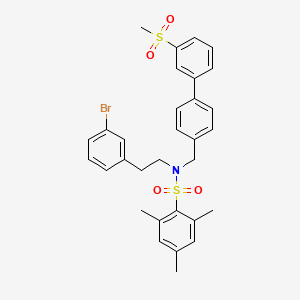
Suc-tyr-val-ala-asp-pna
描述
琥珀酰-YVAD-pNA 是一种合成的肽底物,主要用于生物化学研究。它是一种针对胱天蛋白酶-1 和胱天蛋白酶-4 的比色底物,这些酶参与炎症反应。该化合物的全称为 N-(3-羧基-1-氧代丙基)-L-酪氨酰-L-缬氨酰-L-丙氨酰-N-(4-硝基苯基)-L-α-天冬酰胺。 它通常用于通过释放对硝基苯胺来测量这些酶的活性,对硝基苯胺可以通过在 405 nm 处的比色检测进行定量 .
科学研究应用
琥珀酰-YVAD-pNA 被广泛用于科学研究中,以研究胱天蛋白酶-1 和胱天蛋白酶-4 的活性。这些酶在炎症反应和细胞凋亡中起着至关重要的作用。该化合物用于:
生物化学: 测量酶动力学和抑制剂筛选。
细胞生物学: 研究细胞死亡途径和炎症反应。
医学: 研究胱天蛋白酶在癌症、神经退行性疾病和炎症性疾病等疾病中的作用。
作用机制
琥珀酰-YVAD-pNA 作为胱天蛋白酶-1 和胱天蛋白酶-4 的底物。这些酶识别并结合底物中的 Tyr-Val-Ala-Asp (YVAD) 序列。肽键的裂解释放对硝基苯胺,可以通过比色法检测。 该机制使研究人员能够定量胱天蛋白酶活性并研究这些酶在各种生物过程中的调控 .
生化分析
Biochemical Properties
Suc-Tyr-Val-Ala-Asp-pNA plays a significant role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with caspase-1 and caspase-4, enzymes that play crucial roles in programmed cell death or apoptosis . The nature of these interactions involves the cleavage of the this compound molecule by these enzymes, which can be monitored due to the release of p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in apoptosis. By serving as a substrate for caspases, it indirectly influences cell function. The cleavage of this compound by caspases can be indicative of the activation of these enzymes and, therefore, the initiation of apoptosis. This can impact various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with caspases. When these enzymes are activated, they cleave the this compound molecule, releasing the chromophore pNA. This release can be detected and quantified, providing a measure of caspase activity and, therefore, apoptosis .
Metabolic Pathways
This compound is involved in the apoptosis pathway through its role as a caspase substrate. It does not directly interact with metabolic enzymes or cofactors, nor does it directly affect metabolic flux or metabolite levels. Instead, its cleavage serves as a measure of caspase activity and apoptosis .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is not readily available. As a small, synthetic molecule, it is likely to diffuse freely across cell membranes. Its distribution within a cell or tissue would depend on various factors, including the presence and activity of caspases .
Subcellular Localization
The subcellular localization of this compound would likely be widespread due to its small size and hydrophilic nature. It does not contain any known targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .
准备方法
合成路线和反应条件
琥珀酰-YVAD-pNA 的合成涉及使用固相肽合成 (SPPS) 对肽链进行逐步组装。该过程通常从将第一个氨基酸连接到固体树脂开始。随后,氨基酸按特定顺序逐个添加:酪氨酸、缬氨酸、丙氨酸和天冬氨酸。每个氨基酸都用一个临时的保护基团进行保护,以防止发生不需要的反应。肽链组装完成后,去除保护基团,并将肽从树脂上裂解下来。 最后一步涉及将肽与对硝基苯胺偶联 .
工业生产方法
琥珀酰-YVAD-pNA 的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成器通常用于提高效率和一致性。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和活性 .
化学反应分析
反应类型
琥珀酰-YVAD-pNA 主要发生酶促裂解反应。胱天蛋白酶-1 和胱天蛋白酶-4 优先结合并裂解 Tyr-Val-Ala-Asp (YVAD) 肽序列,释放对硝基苯胺。 该反应是特定于酶的活性位点的,不涉及氧化、还原或取代反应 .
常见试剂和条件
琥珀酰-YVAD-pNA 的酶促裂解需要存在活性胱天蛋白酶-1 或胱天蛋白酶-4。该反应通常在生理 pH 和温度下的缓冲溶液中进行。 常见试剂包括缓冲溶液、酶制剂和用于比色分析的检测试剂 .
主要形成的产物
琥珀酰-YVAD-pNA 酶促裂解形成的主要产物是对硝基苯胺,可以通过其在 405 nm 处的吸光度进行定量。 该产物用作各种生化分析中胱天蛋白酶活性的衡量指标 .
相似化合物的比较
琥珀酰-YVAD-pNA 与其他用于测量胱天蛋白酶活性的肽底物类似,例如 Ac-YVAD-pNA 和 Z-DEVD-AFC。琥珀酰-YVAD-pNA 在对胱天蛋白酶-1 和胱天蛋白酶-4 的特异性方面是独一无二的,使其特别适用于研究这些酶。其他类似化合物包括:
Ac-YVAD-pNA: 胱天蛋白酶-1 的显色底物。
Z-DEVD-AFC: 胱天蛋白酶-3 的荧光底物
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSYVHVOCTIDH-ZBBFOALVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)



